molecular formula C12H17NOS B13522348 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol

Cat. No.: B13522348
M. Wt: 223.34 g/mol
InChI Key: MZMOJOHLDAJVBT-UHFFFAOYSA-N
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Description

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is an organic compound that features a thiophene ring substituted with a diethylamino group and a propynyl alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as the nucleophile.

    Attachment of the Propynyl Alcohol Group: The propynyl alcohol group can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of thiophene-3-carboxaldehyde or thiophene-3-carboxylic acid.

    Reduction: Formation of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-en-1-ol or 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ane.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with dimethylamino instead of diethylamino group.

    3-(5-((Diethylamino)methyl)furan-3-yl)prop-2-yn-1-ol: Similar structure but with a furan ring instead of a thiophene ring.

    3-(5-((Diethylamino)methyl)thiophen-2-yl)prop-2-yn-1-ol: Similar structure but with the substitution at the 2-position of the thiophene ring.

Uniqueness

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is unique due to the specific positioning of the diethylamino group and the propynyl alcohol group on the thiophene ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

3-[5-(diethylaminomethyl)thiophen-3-yl]prop-2-yn-1-ol

InChI

InChI=1S/C12H17NOS/c1-3-13(4-2)9-12-8-11(10-15-12)6-5-7-14/h8,10,14H,3-4,7,9H2,1-2H3

InChI Key

MZMOJOHLDAJVBT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=CS1)C#CCO

Origin of Product

United States

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